N-(4-chlorobenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole scaffold.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 4-chlorophenyl and 4-methylphenyl groups.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced imidazole derivatives, and substituted phenyl derivatives .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with an imidazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to its specific combination of imidazo[2,1-b][1,3]thiazole scaffold with chlorophenyl and methylphenyl groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H18ClN3OS |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3OS/c1-14-2-6-16(7-3-14)19-12-25-18(13-27-21(25)24-19)10-20(26)23-11-15-4-8-17(22)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
InChI Key |
FLMZCDAJAYIUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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